KI696 Exhibits Sub-Nanomolar Binding Affinity for KEAP1 Kelch Domain, Surpassing Electrophilic Activators by >100-Fold
KI696 demonstrates exceptionally high binding affinity for the KEAP1 Kelch domain with an isothermal titration calorimetry (ITC) Kd of 1.3 nM [1]. In contrast, the electrophilic activator sulforaphane, which does not directly bind the Kelch domain but instead modifies KEAP1 cysteines, exhibits a functional NRF2 activation EC50 of approximately 1.3 µM—a 1000-fold lower potency [2]. Similarly, bardoxolone methyl inhibits KEAP1-mediated NRF2 ubiquitination with an IC50 of 1.2 µM, representing a ~920-fold lower affinity . This stark difference in direct target engagement underscores KI696's utility as a high-precision tool for probing KEAP1-NRF2 PPI without the confounding electrophilic stress inherent to covalent modifiers.
| Evidence Dimension | Binding affinity to KEAP1 Kelch domain |
|---|---|
| Target Compound Data | Kd = 1.3 nM |
| Comparator Or Baseline | Sulforaphane: NRF2 activation EC50 ≈ 1.3 µM; Bardoxolone methyl: KEAP1-NRF2 ubiquitination IC50 = 1.2 µM |
| Quantified Difference | KI696 affinity is ~1000-fold higher than sulforaphane functional EC50 and ~920-fold higher than bardoxolone methyl IC50 |
| Conditions | ITC for KI696; cell-based functional assays for comparators |
Why This Matters
Sub-nanomolar binding affinity ensures robust target engagement at low concentrations, minimizing off-target effects and enabling precise dose-response studies in cellular and in vivo models.
- [1] Davies TG, Wixted WE, Coyle JE, et al. Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction with High Cell Potency Identified by Fragment-Based Discovery. J Med Chem. 2016;59(8):3991-4006. View Source
- [2] Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Academia.edu. 2024. View Source
